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Compound of Interest

Compound Name: HIV-1 inhibitor-50

Cat. No.: B12404796 Get Quote

Disclaimer: The compound "HIV-1 inhibitor-50" is not a recognized designation in publicly

available scientific literature. This guide utilizes Nevirapine, a well-characterized non-

nucleoside reverse transcriptase inhibitor (NNRTI), as a representative example to fulfill the

detailed structural, property, and methodological requirements of the query.

This document provides a comprehensive technical overview of the chemical structure,

physicochemical properties, mechanism of action, and key experimental data related to the

anti-HIV-1 agent, Nevirapine. It is intended for researchers, scientists, and professionals in the

field of drug development.

Chemical Structure and Identification
Nevirapine is a potent, non-nucleoside reverse transcriptase inhibitor belonging to the

dipyridodiazepinone chemical class.[1][2] It is used in combination with other antiretroviral

agents for the treatment of HIV-1 infection.[3]

Caption: 2D Chemical Structure of Nevirapine.

Physicochemical and Pharmacokinetic Properties
The properties of Nevirapine are summarized below. It is a Class II drug under the

Biopharmaceutical Classification System, indicating high permeability and low solubility.[4]

Table 1: Physicochemical Properties of Nevirapine
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Property Value Reference(s)

Molecular Formula C₁₅H₁₄N₄O [3][5]

Molecular Weight 266.30 g/mol [3][5]

IUPAC Name

11-cyclopropyl-4-methyl-5,11-

dihydro-6H-dipyrido[3,2-b:2',3'-

e][1][6]diazepin-6-one

[5]

CAS Number 129618-40-2 [5]

Melting Point 247°C [7]

Water Solubility 0.1 g/L [4][7]

pKa 2.8 (at 25°C) [7]

LogP 2.5 [8]

Table 2: Pharmacokinetic Parameters of Nevirapine

Parameter Value Reference(s)

Bioavailability >90% [1]

Protein Binding ~60% [1]

Metabolism

Extensively hepatic via

Cytochrome P450 (CYP3A4,

CYP2B6)

[1][9]

Elimination Half-life
~45 hours (single dose); 25-30

hours (chronic dosing)
[5]

Time to Peak (Tmax) 4 hours (single 200 mg dose) [1]

Apparent Clearance (CL/F) 3.27 L/h [10]

Apparent Volume of

Distribution (V/F)
1.17 - 106 L [10][11]
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Note: The elimination half-life decreases with repeated doses due to the autoinduction of its

own metabolism.[12][13]

Mechanism of Action
Nevirapine is a non-competitive inhibitor of HIV-1 reverse transcriptase (RT).[5] Unlike

nucleoside RT inhibitors (NRTIs), which bind to the enzyme's active site, Nevirapine binds to a

distinct, allosteric hydrophobic pocket located approximately 10 Å away from the catalytic site.

[5][6] This binding induces a conformational change in the enzyme, disrupting the catalytic site

and inhibiting both RNA- and DNA-dependent DNA polymerase activity.[6][14][15] This action

effectively halts the conversion of the viral RNA genome into DNA, a critical step for HIV-1

replication.[6] Nevirapine does not inhibit HIV-2 RT or human DNA polymerases.[1]
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Caption: Allosteric inhibition of HIV-1 Reverse Transcriptase by Nevirapine.

In Vitro Antiviral Activity
Nevirapine demonstrates potent activity against wild-type HIV-1 in various cell-based assays.

Table 3: In Vitro Efficacy of Nevirapine against HIV-1
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Parameter Value Assay System Reference(s)

IC₅₀ 84 nM
Enzyme Assay (HIV-1

RT)
[16]

IC₅₀ 40 nM
Cell Culture (HIV-1

Replication)
[16]

Median EC₅₀ 90 nM

HEK 293 cells (Panel

of 2923 wild-type HIV-

1 isolates)

[17]

Experimental Protocols
Protocol: In Vitro Antiviral Activity Assay (Pseudovirus Single-Cycle Infection)

This method is commonly used to determine the inhibitory concentration of antiviral compounds

against HIV-1.[4]

Cell Culture:

Maintain a suitable host cell line, such as Human Embryonic Kidney (HEK) 293T cells, in

appropriate culture media (e.g., DMEM supplemented with 10% Fetal Bovine Serum and

antibiotics).

Plate cells in 96-well plates at a predetermined density and incubate to allow for cell

adherence.

Compound Preparation:

Prepare a stock solution of Nevirapine in a suitable solvent (e.g., DMSO).

Perform serial dilutions of the stock solution in culture media to create a range of desired

test concentrations.

Infection:

Add the diluted Nevirapine concentrations to the plated cells.
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Introduce a known quantity of HIV-1 pseudovirus. This virus is engineered to be

replication-incompetent but contains a reporter gene, such as firefly luciferase, within its

genome.[4]

Include control wells: "virus only" (no drug) and "cells only" (no virus or drug).

Incubation:

Incubate the plates for a period sufficient for a single round of infection, reverse

transcription, integration, and reporter gene expression (typically 48-72 hours).

Quantification:

Lyse the cells and add a luciferase substrate.

Measure the luminescence using a luminometer. The light output is directly proportional to

the level of viral gene expression.

Data Analysis:

Normalize the luminescence signal of drug-treated wells to the "virus only" control.

Plot the percentage of inhibition against the drug concentration and fit the data to a dose-

response curve to calculate the 50% effective concentration (EC₅₀).
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Caption: Workflow for an in vitro HIV-1 pseudovirus infectivity assay.

Clinical Efficacy and Resistance
Nevirapine, when used as part of a triple-drug combination therapy, has been shown to

effectively suppress HIV-1 viral load.[18] In several key studies, Nevirapine-containing

regimens reduced plasma viral loads to below 50 copies/mL in approximately 50% of

treatment-naïve patients.[18] However, a significant drawback is its low genetic barrier to
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resistance.[19] Resistance can develop rapidly if viral replication is not fully suppressed, and

monotherapy with Nevirapine is not recommended.[5][20]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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